An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Methoxy-N-methylbenzamide
An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide class of compounds, serves as a cornerstone in modern organic synthesis. Its unique structural features confer remarkable stability and predictable reactivity, rendering it an invaluable reagent for the controlled formation of carbon-carbon bonds, particularly in the synthesis of ketones. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of N-Methoxy-N-methylbenzamide, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
N-Methoxy-N-methylbenzamide is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| CAS Number | 6919-61-5 | [1][2] |
| IUPAC Name | N-methoxy-N-methylbenzamide | [2] |
| Boiling Point | 288.2 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.526 | [1] |
| Flash Point | 128.1 ± 18.7 °C | [1] |
| SMILES String | CN(C(=O)c1ccccc1)OC | [2] |
| InChI Key | UKERDACREYXSIV-UHFFFAOYSA-N | [2] |
Structural Elucidation and Spectroscopic Data
The structure of N-Methoxy-N-methylbenzamide features a central carbonyl group bonded to a phenyl ring and a nitrogen atom substituted with both a methyl and a methoxy (B1213986) group. This specific arrangement is crucial to its function as a Weinreb amide.
Below is a summary of the characteristic ¹H and ¹³C NMR chemical shifts for N-Methoxy-N-methylbenzamide, which are essential for its identification and purity assessment.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.35 - 7.75 | Multiplet | 5H | C₆H₅ |
| Methoxy Protons | 3.55 | Singlet | 3H | -OCH₃ |
| N-Methyl Protons | 3.35 | Singlet | 3H | -NCH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~170 | C=O |
| Aromatic Carbons | ~127 - 135 | C₆H₅ |
| Methoxy Carbon | ~61 | -OCH₃ |
| N-Methyl Carbon | ~34 | -NCH₃ |
Note: Exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of N-Methoxy-N-methylbenzamide
The synthesis of N-Methoxy-N-methylbenzamide is typically achieved through the reaction of benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This two-step process begins with the conversion of benzoic acid to its more reactive acid chloride derivative.
Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubbing system, add benzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of anhydrous DMF.
-
Stir the mixture at room temperature. Effervescence (evolution of HCl and SO₂ gas) will be observed.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting benzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N-Methoxy-N-methylbenzamide
Materials:
-
Benzoyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine or triethylamine (approximately 2.2 equivalents) to the stirred solution.
-
In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
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Add the benzoyl chloride solution dropwise to the cooled reaction mixture over 15-30 minutes with vigorous stirring, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure N-Methoxy-N-methylbenzamide.
Reaction of N-Methoxy-N-methylbenzamide with a Grignard Reagent: Synthesis of Benzophenone
A key application of N-Methoxy-N-methylbenzamide is its reaction with organometallic reagents, such as Grignard reagents, to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.
Materials:
-
N-Methoxy-N-methylbenzamide
-
Phenylmagnesium bromide (Grignard reagent, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve N-Methoxy-N-methylbenzamide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the solution of phenylmagnesium bromide (approximately 1.1 equivalents) dropwise from the dropping funnel to the stirred solution of the Weinreb amide.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0°C.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzophenone.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Chemical Logic and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical structure and a typical reaction workflow involving N-Methoxy-N-methylbenzamide.
Caption: Molecular structure of N-Methoxy-N-methylbenzamide.
Caption: Generalized workflow for Weinreb ketone synthesis.
